molecular formula C11H12N4O B1487013 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one CAS No. 117100-92-2

6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Cat. No. B1487013
CAS RN: 117100-92-2
M. Wt: 216.24 g/mol
InChI Key: ZEASXONFDKRFFE-UHFFFAOYSA-N
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Description

“6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one” is a compound that is part of the pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines class . These are types of bicyclic [6 + 6] systems .


Synthesis Analysis

The synthesis of this compound and its analogs involves various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound involves two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Chemical Reactions Analysis

The chemical reactions of this compound involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms . There are also proposed mechanisms of unexpected synthetic routes .

Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have developed methods for synthesizing novel dihydropyrazolopyrimidinone derivatives starting from pyrimidinone compounds, exploring their pharmacological properties including antiviral, antibacterial, antitumor, and anti-inflammatory effects. These derivatives have shown high physiological activity, especially in cardiovascular applications (Önal, Ceran, & Şahin, 2008).

Crystal Structure Analysis

Studies on the crystal structure of pyrimidinone derivatives reveal significant electronic polarization, showcasing the compounds' potential in forming stable hydrogen-bonded structures. This structural insight is crucial for the development of new materials and pharmaceuticals (Orozco, Insuasty, Cobo, & Glidewell, 2009; Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Tautomeric Studies

Research on pyrimidin-4-one derivatives, including their tautomeric forms, sheds light on the compounds' chemical behavior and their hydrogen-bonding interactions. These findings are essential for understanding the compounds' reactivity and potential applications in chemical synthesis (Gerhardt, Tutughamiarso, & Bolte, 2011).

Supramolecular Assemblies

Pyrimidine derivatives have been utilized in constructing novel crown-containing hydrogen-bonded supramolecular assemblies. These structures are investigated for their potential in various applications, including materials science and catalysis (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Antimicrobial Activity

Some synthesized pyrimidine derivatives have been evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, indicating their potential in developing new antimicrobial agents (Guna & Purohit, 2012).

properties

IUPAC Name

4-amino-2-(4-methylanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEASXONFDKRFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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